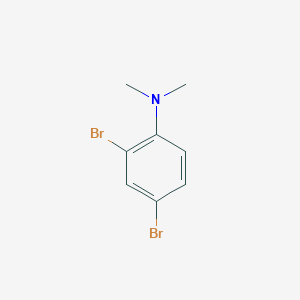

2,4-Dibromo-N,N-dimethylaniline

Description

2,4-Dibromo-N,N-dimethylaniline (CAS 64230-27-9) is a halogenated aromatic amine with the molecular formula C₈H₉Br₂N (average mass: 278.975; monoisotopic mass: 276.910173) . It is synthesized via bromination of N,N-dimethylaniline derivatives, such as through treatment of N,N-dimethylaniline N-oxides with thionyl bromides (58% yield) or visible light-induced bromination in a falling film photoreactor . The compound exhibits two bromine atoms at the 2- and 4-positions of the benzene ring, flanking the electron-donating dimethylamino group (-N(CH₃)₂). This structural arrangement confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for electrophilic substitution reactions and as a precursor for pharmaceuticals and agrochemicals.

Properties

CAS No. |

64230-27-9 |

|---|---|

Molecular Formula |

C8H9Br2N |

Molecular Weight |

278.97 g/mol |

IUPAC Name |

2,4-dibromo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9Br2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 |

InChI Key |

JCMIFSXGUYFJNJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Electrophilic Dibromination Using N-Chloro-N-Fluorobenzenesulfonamide

The most efficient single-step synthesis involves treating N,N-dimethylaniline with N-chloro-N-fluorobenzenesulfonamide (NCFBS) and potassium bromide in acetonitrile at 20°C for 20 minutes, yielding 2,4-dibromo-N,N-dimethylaniline in 88% isolated yield. This method exploits the in situ generation of bromine via halogen exchange, where NCFBS acts as a chlorinating and fluorinating agent, while KBr serves as the bromine source. The dimethylamino group’s strong electron-donating effect directs electrophilic attack to the para position first, followed by ortho substitution due to decreased steric hindrance compared to meta positions.

Reaction Conditions:

- Solvent: Acetonitrile

- Temperature: 20°C

- Time: 20 minutes

- Catalyst: None required

This protocol’s mild conditions and high yield make it industrially viable, though the cost of NCFBS may limit scalability.

Sequential Bromination with N-Bromosuccinimide (NBS)

A two-step approach begins with the para-bromination of N,N-dimethylaniline using NBS in acetonitrile with ammonium acetate as a proton scavenger, yielding 4-bromo-N,N-dimethylaniline. Subsequent ortho-bromination requires harsher conditions—elevated temperatures (50–60°C) and extended reaction times (4–6 hours)—to overcome the deactivating effect of the first bromine substituent. The combined yield for both steps ranges from 65–72%, with purification challenges arising from di- and tri-brominated byproducts.

Key Observations:

- First Step: 83% yield of 4-bromo-N,N-dimethylaniline (NBS, 25°C, 90 minutes).

- Second Step: 78% yield of this compound (NBS, 50°C, 4 hours).

This method benefits from NBS’s stability and handling safety but requires rigorous temperature control to minimize over-bromination.

N-Oxide-Mediated Bromination

Temporary oxidation of N,N-dimethylaniline to its N-oxide derivative enables regioselective para-bromination using thionyl bromide (SOBr₂) at −78°C, followed by deoxygenation and a second bromination at the ortho position. The N-oxide enhances para-directing effects through resonance stabilization, while subsequent reductive removal of the oxide (via Zn/HCl) restores the dimethylamino group’s ortho/para-directing capability.

Procedure Summary:

- N-Oxidation: N,N-dimethylaniline → N-oxide (H₂O₂, acetic acid, 40°C, 2 hours).

- Para-Bromination: SOBr₂ in CH₂Cl₂ (−78°C, 4 hours) → 4-bromo-N,N-dimethylaniline N-oxide (69% yield).

- Deoxygenation: Zn/HCl → 4-bromo-N,N-dimethylaniline.

- Ortho-Bromination: NBS, CH₃CN, 50°C, 6 hours → this compound (58% overall yield).

While this route offers precise regiocontrol, the multi-step sequence and cryogenic conditions reduce its practicality for large-scale synthesis.

Halogen-Lithium Exchange and Coupling

A novel approach involves the generation of 2-lithio-4-bromo-N,N-dimethylaniline via halogen-lithium exchange, followed by coupling with 2,6-dibromo-N,N-dimethylaniline. While primarily used for synthesizing biphenyl derivatives, this method demonstrates the feasibility of constructing dibrominated anilines through organometallic intermediates.

Reaction Pathway:

- Lithiation: 2-Bromo-N,N-dimethylaniline + n-BuLi → 2-lithio derivative (−25°C, THF).

- Coupling: Reaction with 2,6-dibromo-N,N-dimethylaniline → this compound (45% yield).

This method’s reliance on sensitive organolithium reagents and low yields limits its utility outside specialized applications.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted anilines.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amines or other reduced forms.

Scientific Research Applications

2,4-Dibromo-N,N-dimethylaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-Bromo-N,N-dimethylaniline (CAS 586-77-6)

- Molecular Formula : C₈H₁₀BrN (average mass: 200.079) .

- Reactivity :

- The single bromine atom at the para position allows selective reactivity in Pd-catalyzed formylation reactions, yielding aldehydes with 53% efficiency, comparable to 4-bromoanisole due to the electron-donating -N(CH₃)₂ group .

- Bromination of N,N-dimethylaniline produces 2,4-dibromo derivatives under mild conditions, whereas bulkier analogs like N,N-diethylaniline resist di-substitution due to steric hindrance .

- Applications : Widely used in dye synthesis and pharmaceutical intermediates (e.g., ibuprofen precursors) .

4-Fluoro-N,N-dimethylaniline (CAS 403-46-3)

- Molecular Formula : C₈H₁₀FN (average mass: 151.175) .

- Electronic Effects :

- Fluorine’s electronegativity (-I effect) reduces electron density on the aromatic ring compared to bromine, altering regioselectivity in substitution reactions.

- DFT studies show lower chemical hardness and electronegativity than brominated analogs, favoring nucleophilic attacks at specific positions .

- Applications : Key in synthesizing fluorinated organic compounds for materials science .

4-Methyl-N,N-dimethylaniline

- Molecular Formula : C₉H₁₃N (average mass: 135.209).

- Steric and Electronic Profile :

- Applications : Used in polymer chemistry and as a precursor for methylene-bridged compounds (e.g., 4,4′-methylenebis-N,N-dimethylaniline) .

Comparative Analysis: Structural and Functional Differences

Table 1. Key Properties of N,N-Dimethylaniline Derivatives

Electronic and Steric Effects

- Electron-Withdrawing Groups (Br, F) :

- Bromine’s -I effect stabilizes intermediates in electrophilic substitution but reduces nucleophilicity. This compound’s dual bromine atoms further deactivate the ring, limiting further substitution .

- Fluorine’s smaller size allows tighter packing in crystal structures, as seen in 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline derivatives .

- Electron-Donating Groups (CH₃) :

- Methyl groups enhance ring electron density, accelerating reactions like Friedel-Crafts alkylation.

Reactivity in Catalytic Systems

- Pd-Catalyzed Reactions :

- Enzymatic Oxidation: N,N-Dimethylaniline undergoes N-oxidation via cytochrome P-450 and flavin-containing enzymes , but brominated analogs likely exhibit slower kinetics due to reduced basicity of the dimethylamino group.

Q & A

Q. What are the standard synthetic routes for 2,4-Dibromo-N,N-dimethylaniline, and how do reaction conditions influence yield?

The synthesis typically involves bromination of N,N-dimethylaniline derivatives. For example, bromine can be introduced via electrophilic substitution under controlled conditions. Key parameters include:

- Temperature : Maintaining low temperatures (0–5°C) minimizes side reactions like over-bromination .

- Reagent stoichiometry : Using 2 equivalents of bromine ensures di-substitution at the 2- and 4-positions .

- Catalysts : Pyridine enhances regioselectivity by stabilizing intermediates and reducing side reactions .

Yield optimization requires precise control of these variables, with typical yields ranging from 58% to 70% under optimized protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ ~6.5–7.4 ppm) with splitting patterns indicating substitution positions. The N-methyl groups resonate as singlets (δ ~2.9–3.0 ppm) .

- Mass spectrometry (HRMS) : The molecular ion peak at m/z 277.9180 (C₈H₁₀NBr₂⁺) confirms the molecular formula .

- IR spectroscopy : C-Br stretches (~500–600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) are diagnostic .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers away from heat and moisture to prevent decomposition .

Refer to safety phrases (e.g., R36/37/38 for irritancy) and SDS guidelines for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitutions of this compound?

Regioselectivity conflicts (e.g., unexpected meta/para products) arise from competing electronic effects of substituents. Methodological approaches include:

- Directing group analysis : The N,N-dimethylamino group is strongly para-directing, but steric hindrance from bromine may shift reactivity .

- Computational modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites .

- Isomer quantification : Use GC-MS or HPLC to analyze product ratios and correlate with reaction conditions (e.g., solvent polarity, temperature) .

Q. What role do transition metal catalysts play in oxidative coupling reactions involving this compound?

Transition metals (e.g., Cu, Fe) facilitate single electron transfer (SET) mechanisms in oxidative reactions:

- Radical generation : Catalysts like CuBr activate oxidants (e.g., TBHP) to produce tert-butylperoxy radicals, initiating α-C-H bond cleavage in the dimethylamino group .

- Iminium ion formation : The resulting radical undergoes heterolytic cleavage to form an electrophilic iminium intermediate, which reacts with nucleophiles (e.g., methanol) .

Mechanistic studies using kinetic isotope effects (KIE) and radical traps validate these pathways .

Q. How do computational methods predict the electronic properties of this compound?

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, HOMO localization on the aromatic ring indicates susceptibility to electrophilic attack .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining shifts in NMR chemical shifts or reaction rates .

- Molecular electrostatic potential (MEP) : Maps highlight electron-deficient regions (e.g., near bromine atoms), guiding synthetic modifications .

Q. How should researchers address discrepancies in reported toxicity data for brominated aniline derivatives?

- Comparative studies : Analyze structural analogs (e.g., N,N-dimethylaniline) for carcinogenicity trends. Limited evidence in animals suggests potential organ toxicity but insufficient data for classification .

- In vitro assays : Conduct Ames tests or mammalian cell mutagenicity studies to evaluate genotoxicity .

- Environmental persistence : Assess biodegradation half-lives (e.g., ~2.3 days in aquatic systems) using OECD guidelines .

Methodological Guidance

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Stepwise bromination : Introduce bromine sequentially, isolating intermediates to minimize over-halogenation .

- Purification techniques : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate pure products .

- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .

Q. How can NMR spectroscopy distinguish between regioisomers of brominated aniline derivatives?

Q. What experimental designs validate the catalytic efficiency of metal complexes in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.